
1H-Purine-2,8-diamine, N,N'-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of ethoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, ethoxyphenyl amines, and morpholine. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the ethoxyphenyl groups.
Amidation: or reactions to attach the diamine groups.
Cyclization: reactions to form the purine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The ethoxyphenyl and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and morpholinyl groups might play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved could include:
Enzyme inhibition or activation: .
Receptor binding: .
Signal transduction pathways: .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Purine-2,6-diamine: Lacks the ethoxyphenyl and morpholinyl groups.
6-Morpholino-1H-purine-2,8-diamine: Similar structure but different substitution pattern.
N,N’-Bis(3-ethoxyphenyl)-1H-purine-2,6-diamine: Similar but lacks the morpholinyl group.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is unique due to the specific combination of ethoxyphenyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
682337-53-7 |
|---|---|
Molekularformel |
C25H29N7O3 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
2-N,8-N-bis(3-ethoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C25H29N7O3/c1-3-34-19-9-5-7-17(15-19)26-24-28-21-22(29-24)30-25(31-23(21)32-11-13-33-14-12-32)27-18-8-6-10-20(16-18)35-4-2/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31) |
InChI-Schlüssel |
AKGMKKGJGSHUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OCC)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


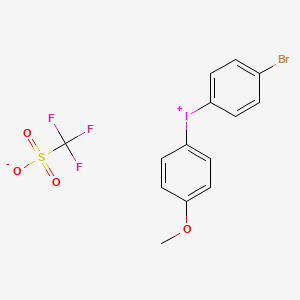
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
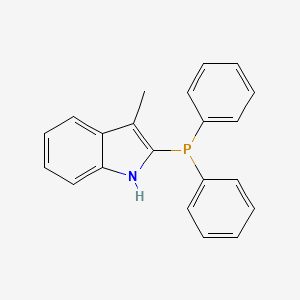
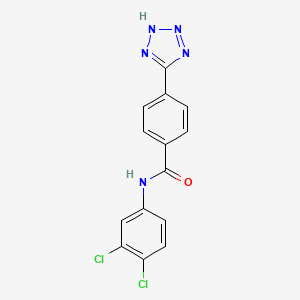
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
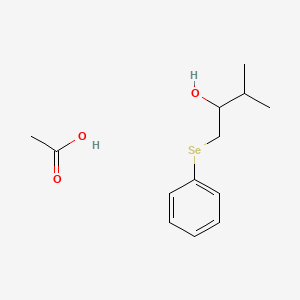
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)

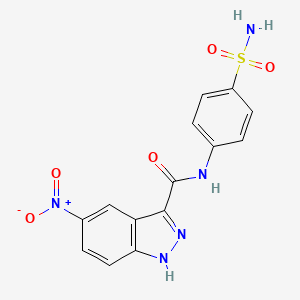
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
